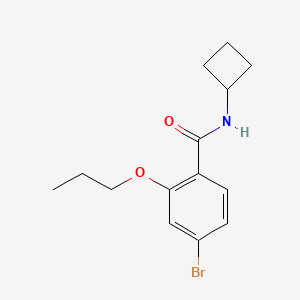
4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C13H18BrNO3. It is a derivative of benzamide, featuring a bromine atom at the 4-position, an isopropyl group attached to the nitrogen atom, and a 2-(2-methoxyethoxy) substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromine atom at the 4-position. This is followed by the introduction of the isopropyl group through an amide formation reaction. The final step involves the attachment of the 2-(2-methoxyethoxy) group, which can be achieved through etherification reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N-isopropyl-2-methoxybenzamide
- 4-Bromo-N-methoxy-N,2-dimethylbenzamide
Uniqueness
4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-bromo-2-(2-methoxyethoxy)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-9(2)15-13(16)11-5-4-10(14)8-12(11)18-7-6-17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBLYGMRYSTEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Piperidyl)methyl]oxazolidin-2-one Hydrochloride](/img/structure/B8240965.png)
![2-(3'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine hydrochloride](/img/structure/B8240981.png)
![2-(4'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine hydrochloride](/img/structure/B8240983.png)
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine hydrochloride](/img/structure/B8240987.png)










